molecular formula C10H18N2O B13199397 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one

Cat. No.: B13199397
M. Wt: 182.26 g/mol
InChI Key: HJDJMHICFAOEJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one typically involves the use of a 2,6-diazaspiro[3.4]octane building block . The synthetic route may include the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as sigma-1 receptor antagonists, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . This suggests that the compound may modulate pain pathways and opioid receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a sigma-1 receptor antagonist sets it apart from other similar compounds .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(2,7-diazaspiro[3.4]octan-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C10H18N2O/c1-8(2)9(13)12-6-10(7-12)3-4-11-5-10/h8,11H,3-7H2,1-2H3

InChI Key

HJDJMHICFAOEJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CC2(C1)CCNC2

Origin of Product

United States

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